4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823481
InChI: InChI=1S/C39H27NO6/c41-37(42)31-7-1-4-28(22-31)25-10-16-34(17-11-25)40(35-18-12-26(13-19-35)29-5-2-8-32(23-29)38(43)44)36-20-14-27(15-21-36)30-6-3-9-33(24-30)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O
Molecular Formula: C39H27NO6
Molecular Weight: 605.6 g/mol

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))

CAS No.:

Cat. No.: VC13823481

Molecular Formula: C39H27NO6

Molecular Weight: 605.6 g/mol

* For research use only. Not for human or veterinary use.

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) -

Specification

Molecular Formula C39H27NO6
Molecular Weight 605.6 g/mol
IUPAC Name 3-[4-[4-(3-carboxyphenyl)-N-[4-(3-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid
Standard InChI InChI=1S/C39H27NO6/c41-37(42)31-7-1-4-28(22-31)25-10-16-34(17-11-25)40(35-18-12-26(13-19-35)29-5-2-8-32(23-29)38(43)44)36-20-14-27(15-21-36)30-6-3-9-33(24-30)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46)
Standard InChI Key NZRFGBTVLWWMNE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) consists of a triphenylamine core where each phenyl group is substituted with a biphenyl-3-carboxylic acid unit. This configuration imparts significant rigidity and planar geometry, facilitating π-π stacking interactions in solid-state structures . The compound’s molecular formula is C₃₉H₂₇NO₆, with a molecular weight of 605.63 g/mol. Key structural features include:

  • Three carboxylic acid groups at the 3-position of each biphenyl moiety, enabling hydrogen bonding and coordination chemistry.

  • Conjugated aromatic systems that enhance electronic delocalization, relevant for optoelectronic applications .

PropertyValue
Molecular FormulaC₃₉H₂₇NO₆
Molecular Weight605.63 g/mol
CAS Number1347748-59-7
SolubilityDMSO, DMF (≥10 mg/mL)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) typically employs a Suzuki-Miyaura cross-coupling strategy, as demonstrated in analogous nitrilotris derivatives . A representative protocol involves:

  • Preparation of tris(4-bromophenyl)amine: Reacting triphenylamine with excess bromine under controlled conditions.

  • Coupling with boronic ester: Treating the brominated intermediate with 3-carboxybiphenyl-4-boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium carbonate .

  • Deprotection and purification: Hydrolysis of ester groups to yield the carboxylic acid, followed by recrystallization from acetone .

Reaction Conditions:

  • Temperature: 80–110°C

  • Solvent: Degassed water/toluene mixture

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Yield: 82% after optimization .

Scalability and Industrial Methods

Industrial production utilizes continuous flow reactors to enhance yield (≥90%) and reduce reaction times. Key parameters include:

  • Automated pH control to stabilize intermediates.

  • In-line purification via membrane filtration to remove palladium residues.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with complete degradation by 450°C. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 125°C, indicative of amorphous solid-state behavior.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 10.52 (s, 3H, COOH), 8.07–7.07 (m, aromatic protons) .

  • FTIR: Peaks at 1685 cm⁻¹ (C=O stretch) and 3200–2500 cm⁻¹ (broad O-H stretch) .

Biological Activity and Applications

Antibacterial Efficacy

While direct data on the 3-carboxylic acid derivative is limited, structurally related nitrilotris biphenylcarboxylates exhibit broad-spectrum antibacterial activity. For example, the 4-carboxy analog shows MIC values of 12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. Proposed mechanisms include:

  • Cell wall disruption via carboxylic acid group interactions with peptidoglycan synthases.

  • Chelation of essential metal ions required for bacterial metabolism.

Material Science Applications

The compound’s redox-active triphenylamine core enables applications in:

  • Organic batteries: As a cathode material with a specific capacity of 120 mAh/g .

  • Electrochromic devices: Exhibiting reversible color changes at oxidation potentials of +1.2 V vs. Ag/AgCl .

Environmental and Toxicological Profile

Preliminary ecotoxicological assessments indicate:

  • LC₅₀ (Daphnia magna): >100 mg/L (72 h exposure).

  • Biodegradability: <10% degradation over 28 days (OECD 301F test) .

Challenges and Future Directions

Current research gaps include:

  • In vivo pharmacokinetics: No data on oral bioavailability or metabolic pathways.

  • Synergistic effects: Potential for combination therapies with β-lactam antibiotics remains unexplored.

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